Medermycin

Content Navigation

CAS Number

Product Name

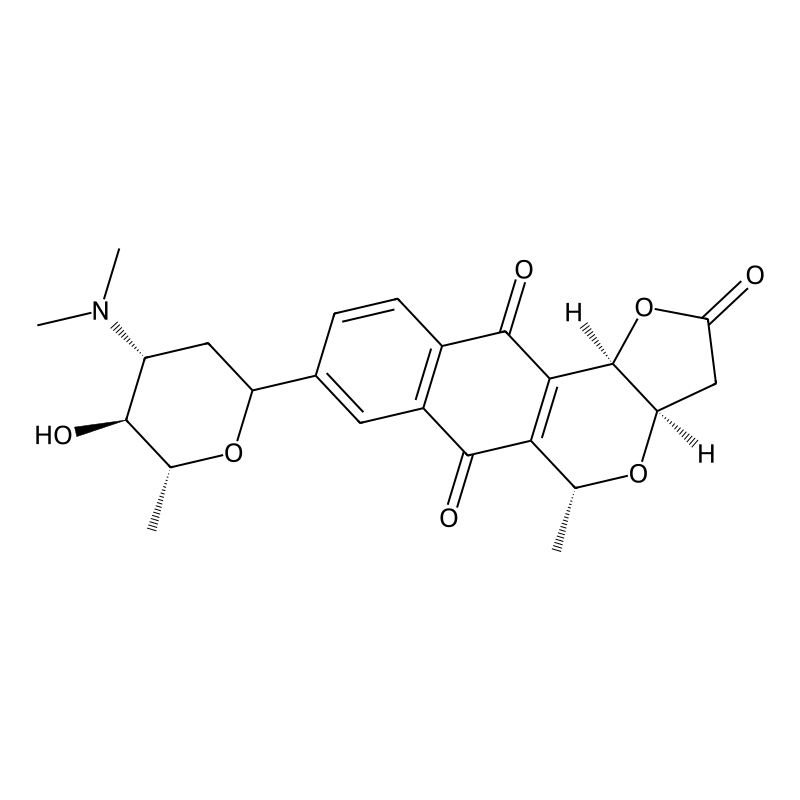

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Lactoquinomycin is a natural product found in Streptomyces rosa, Streptomyces, and other organisms with data available.

Medermycin (also known as Lactoquinomycin A) is a specialized benzoisochromanequinone (BIQ) antibiotic produced by Streptomyces species. Structurally, it is distinguished from other pyranonaphthoquinones by the presence of a C-glycosidically linked rare deoxyaminosugar, D-angolosamine. As a high-value secondary metabolite, it demonstrates potent antibacterial activity against Gram-positive pathogens and exceptional cytotoxicity against specific tumor cell lines. In procurement contexts, Medermycin is primarily sourced as a structural benchmark for C-glycosylation engineering, a reference standard for Type II polyketide synthase (PKS) research, and a highly potent screening agent for multidrug-resistant leukemia models. Its unique combination of structural complexity and bioactivity makes it a critical reagent for advanced combinatorial biosynthesis and oncology drug discovery workflows[1].

Substituting Medermycin with closely related BIQ analogs, such as actinorhodin, granaticin, or kalafungin, fundamentally compromises specialized research workflows. While these analogs share a similar naphtho[2,3-c]pyran-5,10-dione core, they lack the specific D-angolosamine C-glycosylation that defines Medermycin's unique physicochemical and biological profile [1]. In biosynthetic engineering, using actinorhodin or granaticin fails to provide the necessary genetic or structural baseline for C-glycosyltransferase (C-GT) studies, as their minimal PKS architectures and tailoring enzymes are distinctly different [2]. Furthermore, in oncology screening, standard unglycosylated BIQs do not replicate Medermycin's hyper-potency against Adriamycin- and Bleomycin-resistant cell lines, leading to inaccurate benchmarking in multidrug resistance assays [3].

References

- [1] Wang, Y., et al. 'Identification of a C-Glycosyltransferase Involved in Medermycin Biosynthesis.' ACS Chemical Biology 16.6 (2021): 1059-1069.

- [2] Ichinose, K., et al. 'Cloning, sequencing and heterologous expression of the medermycin biosynthetic gene cluster of Streptomyces sp. AM-7161.' Microbiology 149.7 (2003): 1633-1645.

- [3] Adooq Bioscience. 'Medermycin (Lactoquinomycin A) Product Datasheet.'

C-Glycosylation Precursor Suitability for Synthetic Biology

Medermycin is uniquely defined by its C-glycosylation with D-angolosamine, catalyzed by the Med-8 C-glycosyltransferase. When compared to unglycosylated analogs like kalafungin, the medermycin 7-gene cassette (med-8 plus six angolosamine biosynthetic genes) can be heterologously expressed to convert non-glycosylated substrates into C-glycosylated products [1]. Actinorhodin and granaticin entirely lack this C-glycosylation machinery.

| Evidence Dimension | C-Glycosylation capability |

| Target Compound Data | Contains D-angolosamine via Med-8 C-GT cassette |

| Comparator Or Baseline | Actinorhodin / Granaticin (0% C-glycosylation, lack Med-8 homolog) |

| Quantified Difference | Enables transfer of rare deoxyaminosugars to polyketide scaffolds |

| Conditions | Heterologous expression in S. coelicolor CH999 |

Procuring Medermycin and its associated gene cluster is essential for labs engineering novel C-glycosylated polyketides, a workflow impossible with standard BIQs.

Biosynthetic Gene Cluster Architecture and PKS Disconnection

The minimal polyketide synthase (PKS) organization of Medermycin is highly anomalous. The gene encoding the acyl carrier protein (med-ORF23) is located 20 kb apart from the ketosynthase components (med-ORF1 and med-ORF2)[1]. In contrast, the minimal PKS genes for actinorhodin and granaticin are contiguous.

| Evidence Dimension | Minimal PKS gene separation |

| Target Compound Data | 20 kb separation between ACP and KS components |

| Comparator Or Baseline | Actinorhodin / Granaticin (0 kb separation, contiguous genes) |

| Quantified Difference | 20 kb spatial disconnection in the genome |

| Conditions | Genomic mapping of Streptomyces sp. AM-7161 |

This extreme spatial separation makes Medermycin an indispensable model system for studying long-range regulation and assembly of Type II polyketide synthases.

Non-Enzymatic Lactonization for Downstream Processability

During the final stages of Medermycin synthesis, its precursor dihydromedermycin (DHM) undergoes spontaneous lactonization. In vitro studies demonstrate that DHM converts completely and spontaneously into Medermycin when exposed to air at room temperature, without the need for enzymatic catalysis[1]. Other BIQs typically require specific cyclases for equivalent structural maturation.

| Evidence Dimension | In vitro conversion efficiency |

| Target Compound Data | 100% spontaneous conversion from DHM to Medermycin |

| Comparator Or Baseline | Enzyme-dependent BIQ maturation (requires active cyclases) |

| Quantified Difference | Eliminates the requirement for enzymatic cyclization steps |

| Conditions | In vitro, room temperature, exposed to air |

This spontaneous conversion drastically simplifies downstream chemoenzymatic synthesis and purification workflows by removing the need for dedicated lactonization enzymes.

Cytotoxic Potency Against Drug-Resistant Leukemias

Medermycin exhibits extreme hyper-potency against multidrug-resistant leukemia cell lines. While it inhibits wild-type lymphoma L5178Y progenitor cells with an ID50 of 0.02 μg/mL, it is even more potent against resistant strains, showing an ID50 of 0.006 μg/mL for Adriamycin-resistant cells and 0.008 μg/mL for Bleomycin-resistant cells [1].

| Evidence Dimension | ID50 against resistant leukemia lines |

| Target Compound Data | 0.006 μg/mL (Adriamycin-resistant) / 0.008 μg/mL (Bleomycin-resistant) |

| Comparator Or Baseline | Wild-type L5178Y cells (0.02 μg/mL) |

| Quantified Difference | 3.3x to 2.5x higher potency against resistant lines compared to wild-type |

| Conditions | In vitro cell viability assay |

Provides a highly potent, quantitatively superior benchmark for screening compounds against multidrug-resistant (MDR) oncology models where standard agents fail.

Anti-Inflammatory Potency in Synovial Fibroblasts

Beyond its antimicrobial and cytotoxic properties, Medermycin demonstrates significant anti-inflammatory activity. In human primary synovial fibroblasts (HSF) stimulated with TNFα, exposure to Medermycin at concentrations of 125 to 250 ng/mL significantly inhibits the expression of pro-inflammatory cytokines IL-1β and IL-8[1].

| Evidence Dimension | Pro-inflammatory cytokine expression |

| Target Compound Data | Significant suppression at 125-250 ng/mL |

| Comparator Or Baseline | Untreated TNFα-induced inflammatory reaction (high baseline expression) |

| Quantified Difference | Dose-dependent reduction of IL-1β and IL-8 |

| Conditions | Human primary synovial fibroblasts (HSF) treated with hrTNFα |

Expands the compound's procurement utility beyond classical antibacterial applications into specialized osteoarthritis and anti-inflammatory drug development assays.

Combinatorial Biosynthesis of C-Glycosylated Antibiotics

Medermycin is the definitive starting material and reference standard for engineering novel C-glycosylated polyketides. Because its Med-8 C-glycosyltransferase cassette can recognize and transfer rare deoxyaminosugars, it is the right choice for synthetic biology labs aiming to modify unglycosylated scaffolds like kalafungin[1].

Type II Polyketide Synthase (PKS) Architecture Modeling

Due to the unique 20 kb spatial separation between its acyl carrier protein and ketosynthase genes, Medermycin is the preferred model compound for studying the long-range genomic regulation and assembly mechanisms of Type II PKS systems, outperforming contiguous clusters like actinorhodin[2].

Multidrug-Resistant (MDR) Leukemia Screening

With ID50 values as low as 0.006 μg/mL against Adriamycin-resistant cell lines, Medermycin serves as a highly potent positive control and structural benchmark in oncology assays targeting multidrug-resistant hematological malignancies [3].

Osteoarthritis and Synovial Inflammation Assays

Medermycin is highly suited for specialized anti-inflammatory drug development. Its ability to suppress IL-1β and IL-8 at nanogram-per-milliliter concentrations makes it a valuable pharmacological tool in human primary synovial fibroblast models for osteoarthritis [4].

References

- [1] Wang, Y., et al. 'Identification of a C-Glycosyltransferase Involved in Medermycin Biosynthesis.' ACS Chemical Biology 16.6 (2021): 1059-1069.

- [2] Ichinose, K., et al. 'Cloning, sequencing and heterologous expression of the medermycin biosynthetic gene cluster of Streptomyces sp. AM-7161.' Microbiology 149.7 (2003): 1633-1645.

- [3] Adooq Bioscience. 'Medermycin (Lactoquinomycin A) Product Datasheet.'

- [4] Sato, T., et al. 'Medermycin Inhibits TNFα-Promoted Inflammatory Reaction in Human Synovial Fibroblasts.' International Journal of Molecular Sciences 24.18 (2023): 13867.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Dates

Explore Compound Types